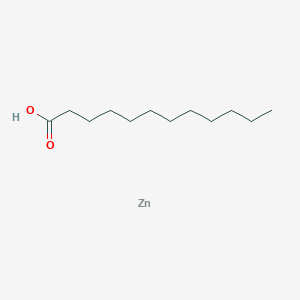
ZINC LAURATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is a bright white, powdery solid with a faint odor of bay oil or soap. This compound is commonly found in coconut oil and palm kernel oil and is known for its strong bactericidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through various methods. One common method involves the oxidation of dodecanol (a 12-carbon alcohol) using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the hydrolysis of dodecanoyl chloride in the presence of water .
Industrial Production Methods
Industrially, dodecanoic acid is often produced from coconut oil or palm kernel oil through a process called hydrolysis. The oils are subjected to high pressure and temperature, causing the triglycerides to break down into glycerol and fatty acids, including dodecanoic acid .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid undergoes various chemical reactions, including:
Oxidation: Dodecanoic acid can be oxidized to produce dodecanedioic acid, a dicarboxylic acid.
Reduction: It can be reduced to dodecanol using reducing agents like lithium aluminum hydride.
Esterification: Dodecanoic acid reacts with alcohols to form esters, such as dodecyl dodecanoate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Esterification: Dodecyl dodecanoate.
Scientific Research Applications
Dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and polymers.
Biology: Studied for its antimicrobial properties against bacteria and fungi.
Medicine: Investigated for its potential antiviral and anti-inflammatory effects.
Industry: Used in the production of soaps, detergents, and cosmetics .
Mechanism of Action
Dodecanoic acid exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the lipid membranes of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antiviral Action: It interferes with the replication of viruses by disrupting their lipid envelopes.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: An 11-carbon fatty acid with similar antimicrobial properties.
Tridecanoic acid: A 13-carbon fatty acid with similar chemical properties.
Dodecanol: The alcohol form of dodecanoic acid, used in similar applications
Uniqueness
Dodecanoic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective as an antimicrobial agent and a versatile precursor in chemical synthesis .
Properties
IUPAC Name |
dodecanoic acid;zinc |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCJCIUFYKCFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[Zn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2452-01-9 |
Source


|
| Record name | Zinc laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2452-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
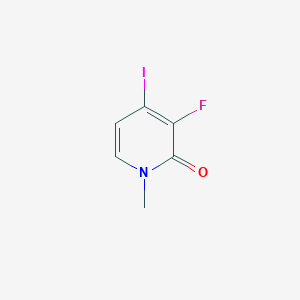
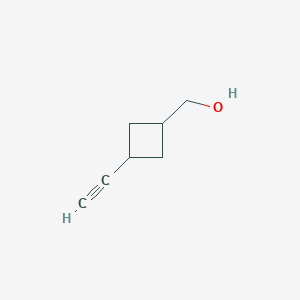
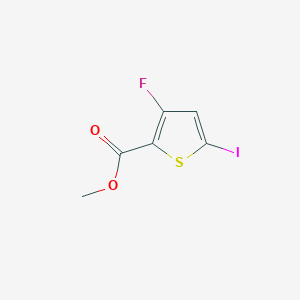
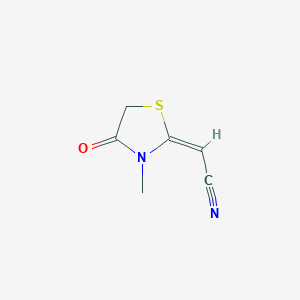
![6-Chloro-5-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B8266738.png)
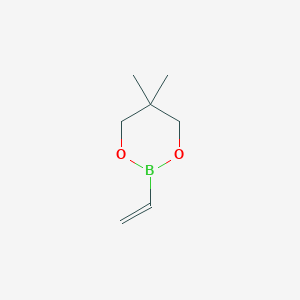
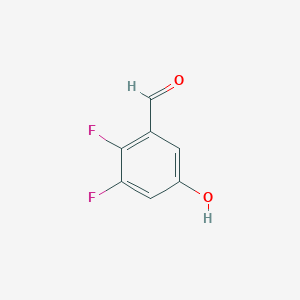
![7-(1-Ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8266755.png)
![2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8266757.png)
![4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B8266767.png)
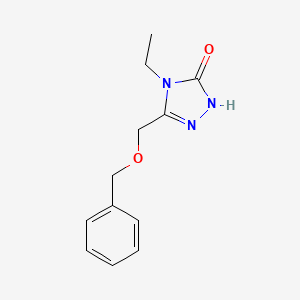
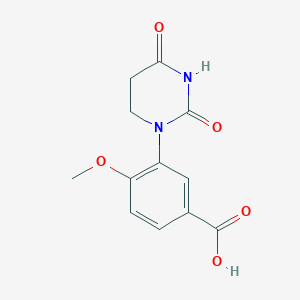
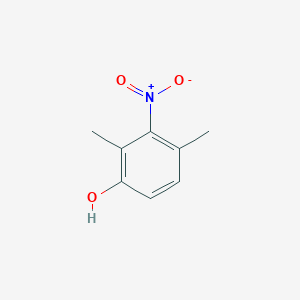
![[(4-Pentynyloxy)methyl]benzene](/img/structure/B8266796.png)
